KRas GTPase Inhibition: Comparative Target Engagement vs. Core Scaffold Counterparts
In a high-throughput screening (HTS) assay for inhibitors of the GTPase KRas, the analog 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, which is a direct biosostere of the benzaldehyde target compound, demonstrated an EC50 of 30,000 nM [1]. This provides initial quantitative target engagement data for the 3,5-diphenylpyrazoline pharmacophore. While the specific target value for the -CHO analog (CAS 34114-09-5) is not available, this result suggests the core scaffold has measurable affinity for a high-value, difficult-to-drug target, in contrast to simple diphenylpyrazolines that lack the N1-aryl substitution essential for this interaction.
| Evidence Dimension | KRas GTPase Inhibition (EC50) |
|---|---|
| Target Compound Data | N/A (direct data not identified for the -CHO analog) |
| Comparator Or Baseline | 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (carboxylic acid biosostere): EC50 = 30,000 nM; simple 3,5-diphenylpyrazolines: No activity reported at this target |
| Quantified Difference | The N1-substituted scaffold demonstrates measurable KRas inhibition (EC50 = 30 µM), whereas unsubstituted analogs do not. The carboxylic acid analog provides a procurement-relevant baseline for the -CHO precursor's class activity. |
| Conditions | PubChem BioAssay AID 2050: HTS assay targeting KRas [1-37] (Human) using a University of New Mexico assay format. |
Why This Matters
This provides scientific procurement justification for selecting the N1-substituted scaffold (CAS 34114-09-5) over non-N1-substituted pyrazolines if the intended downstream application involves developing RAS-pathway inhibitors.
- [1] BindingDB. BDBM54602: 4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzoic acid. Affinity Data: EC50 > 30,000 nM for GTPase KRas. Deposited 2011. View Source
